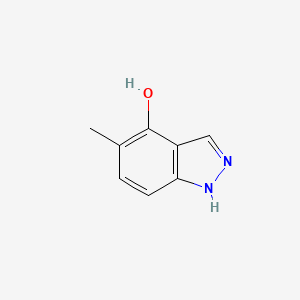

5-Methyl-1H-indazol-4-ol

Description

Contextualization within the Indazole Class of Heterocyclic Compounds

Indazoles, also known as benzopyrazoles, are bicyclic aromatic heterocyclic compounds. ambeed.comresearchgate.net Their structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. mdpi.comnih.govtaylorandfrancis.com This fusion can result in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. mdpi.comnih.govnih.gov The indazole core is amphoteric, meaning it can be deprotonated to form an indazolate anion or protonated to yield an indazolium cation. ambeed.comnih.gov

The indazole scaffold is of immense interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. mdpi.comtaylorandfrancis.comnih.gov The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. nih.gov

5-Methyl-1H-indazol-4-ol is a specific derivative of the 1H-indazole core. Its structure is characterized by a methyl group at the 5th position and a hydroxyl group at the 4th position of the bicyclic ring. This particular arrangement of functional groups imparts distinct chemical reactivity and potential for further molecular elaboration, setting it apart as a valuable synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 1360968-74-6 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Data sourced from available chemical supplier information. calpaclab.combiocompare.com

Significance as a Strategic Building Block for Complex Molecular Architectures in Medicinal Chemistry

The true value of this compound lies in its role as a strategic building block in the synthesis of more complex and often biologically active molecules. cymitquimica.comevitachem.com The term "building block" in this context refers to a molecule that provides a core scaffold or a significant fragment that can be readily incorporated into a larger, more intricate molecular structure through various chemical reactions.

The hydroxyl (-OH) group at the 4-position and the methyl (-CH3) group at the 5-position of this compound are not merely passive substituents. The hydroxyl group, for instance, can serve as a handle for a variety of chemical transformations. It can be a precursor for ether or ester linkages, or it can direct further electrophilic substitution on the aromatic ring. The methyl group can also be functionalized, although it is generally less reactive than the hydroxyl group.

The strategic importance of this compound is underscored by its use in the synthesis of various kinase inhibitors. For example, the indazole scaffold is a key component of several approved drugs, such as Axitinib, a VEGFR inhibitor. ethernet.edu.et While not directly synthesized from this compound, the structural motifs present in such drugs highlight the therapeutic relevance of the indazole core. The specific substitution pattern of this compound makes it an attractive starting material for creating analogues of known bioactive compounds or for exploring novel chemical space in drug discovery programs.

Table 2: Related Indazole Compounds and their Significance

| Compound Name | Significance/Application |

| 1H-Indazol-5-ol | Used in the discovery of inhibitors for mitotic kinase TTK and as a possible Rho kinase inhibitor. chemicalbook.com |

| 7-Nitroindazole | A selective inhibitor of neuronal nitric oxide synthase. nih.gov |

| Axitinib | A 1H-indazole derivative that is a dual inhibitor of VEGFR and PDGFR. ethernet.edu.et |

| Pazopanib | A 2H-indazole derivative that is a VEGFR and c-Kit inhibitor. ethernet.edu.et |

| Niraparib | A 2H-indazole derivative that is a PARP inhibitor. ethernet.edu.et |

The strategic placement of the methyl and hydroxyl groups on the indazole core of this compound provides a unique starting point for the synthesis of a diverse range of complex molecules. Its utility as a building block is a testament to the ongoing importance of the indazole scaffold in the field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7-6(8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQJQJPZYLGUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 5 Methyl 1h Indazol 4 Ol and Its Analogues

Specific Derivatization of the 5-Methyl-1H-indazol-4-ol Scaffold

Once the core indazole structure is formed, further functionalization allows for the fine-tuning of its chemical and biological properties. For this compound, the hydroxyl group at the 4-position is a key site for derivatization.

The hydroxyl group on the this compound scaffold is phenolic in nature, making it amenable to a variety of classical functionalization reactions. This derivatization is crucial as this specific scaffold serves as an intermediate in the synthesis of bioactive molecules, such as sphingosine-1-phosphate receptor modulators. chemshuttle.com

Common transformations of phenolic hydroxyl groups include etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This introduces an alkoxy group at the 4-position.

Esterification: The hydroxyl group can react with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding ester. researchgate.net This transformation is often used to modify a compound's properties or to act as a protecting group.

These derivatization reactions allow for the introduction of a wide array of functional groups onto the indazole core, enabling the exploration of structure-activity relationships in drug discovery programs. researchgate.net

Substitutions on the Indazole Nitrogen Atoms (N-1)

The functionalization of the nitrogen atoms within the indazole core is a critical step in the synthesis of diverse derivatives. The indazole scaffold contains two nitrogen atoms, and the unsubstituted form exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable. beilstein-journals.org The direct alkylation of the indazole ring typically results in a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.orgmit.edu

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the steric and electronic properties of substituents on the indazole ring. beilstein-journals.org For instance, studies on the alkylation of various substituted indazoles using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) have shown a general preference for the formation of the N-1 isomer. This preference is maintained across a range of primary alkyl halides and even with a more sterically demanding secondary alkyl tosylate. beilstein-journals.org

However, the electronic nature of substituents on the benzene (B151609) ring portion of the indazole can significantly alter the N-1/N-2 ratio. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions impact the nucleophilicity of the N-1 and N-2 atoms differently. Research has demonstrated that for C-4 and C-5 substituted indazole methyl esters, there is no significant regioselectivity observed under certain conditions. In contrast, substituents at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me), lead to excellent N-2 regioselectivity. beilstein-journals.org

Another common method for substitution on the indazole nitrogen is reaction with sulfonyl chlorides. For example, 5,6-dinitroindazole reacts with p-methylbenzenesulfonyl chloride in pyridine to yield 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, demonstrating a method for introducing a sulfonyl group at the N-1 position. nih.gov Similarly, nucleophilic substitution of the N-H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene is a documented method for N-1 functionalization. nih.gov

The reaction of indazoles with formaldehyde (B43269) in the presence of aqueous hydrochloric acid has also been studied, leading to the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov This reaction provides a pathway to N-1 hydroxymethylated products.

| Indazole Substituent | Alkylating Agent | Conditions | N-1:N-2 Ratio |

|---|---|---|---|

| Unsubstituted | MeI | NaH, THF | 85:15 |

| Unsubstituted | BnBr | NaH, THF | 88:12 |

| 4-CO₂Me | BnBr | NaH, THF | 50:50 |

| 5-CO₂Me | BnBr | NaH, THF | 52:48 |

| 6-CO₂Me | BnBr | NaH, THF | 83:17 |

| 7-NO₂ | BnBr | NaH, THF | 4:96 |

| 7-CO₂Me | BnBr | NaH, THF | <4:96 |

Modifications at Other Ring Positions (e.g., C-6)

Modifications to the carbocyclic ring of the indazole system allow for the fine-tuning of the molecule's properties. Substitutions at positions such as C-6 can be introduced either by starting with an appropriately substituted precursor or by functionalizing the pre-formed indazole ring.

The influence of substituents at various ring positions on the chemical reactivity of the indazole core is a key consideration in synthetic design. As noted previously, substituents on the benzenoid ring have a pronounced effect on the regioselectivity of N-alkylation. beilstein-journals.org A substituent at the C-6 position, such as a methyl group in the parent compound this compound, would be expected to influence the electronic distribution within the ring and thereby affect the outcome of reactions at the nitrogen atoms. Specifically, a C-6 methoxycarbonyl group (CO₂Me) has been shown to favor N-1 alkylation, resulting in an 83:17 ratio of N-1 to N-2 products when reacted with benzyl (B1604629) bromide under standard conditions. beilstein-journals.org This suggests that electron-withdrawing groups at the C-6 position can direct the regioselectivity of N-substitution.

| Position of Substituent (CO₂Me) | N-1:N-2 Ratio (with BnBr, NaH, THF) | Inferred Effect |

|---|---|---|

| C-4 | 50:50 | No significant regioselectivity |

| C-5 | 52:48 | No significant regioselectivity |

| C-6 | 83:17 | Favors N-1 substitution |

| C-7 | <4:96 | Strongly favors N-2 substitution |

Stereoselective Synthesis of Chiral Indazole Derivatives

The development of stereoselective methods for the synthesis of chiral indazole derivatives is of significant interest due to the prevalence of chiral indazoles in pharmacologically active compounds. A key challenge is the creation of stereocenters at specific positions on the indazole scaffold with high enantioselectivity.

One notable advancement is the highly enantioselective, C3-selective allylation of 1H-indazoles using copper hydride (CuH) catalysis. mit.educhemrxiv.orgacs.org This method addresses the difficulty of direct C3-functionalization, as the C3-position is typically not nucleophilic. mit.edu The strategy employs an umpolung approach, where N-(benzoyloxy)indazoles act as electrophiles. mit.edu This reaction allows for the construction of C3-quaternary stereocenters in high yields and with excellent enantioselectivity. mit.educhemrxiv.org The scope of this transformation is broad, tolerating various substituents on the allene (B1206475) coupling partner. mit.edu

Another important area is the enantiospecific synthesis of indazole-3-carboxamides, which are a class of potent synthetic cannabinoid receptor agonists. frontiersin.org The synthesis of the individual (S)- and (R)-enantiomers of compounds like AB-FUBINACA and AMB-FUBINACA has been reported. frontiersin.org These syntheses often involve coupling an N-substituted indazole-3-carboxylic acid with a chiral amine or amino acid ester. For example, the synthesis of AB-CHMINACA involves the reaction of N-substituted indazole-3-carboxylic acid with valinamide. frontiersin.org The separation and characterization of these enantiomers are crucial, as they often exhibit different potencies and efficacies at their biological targets. frontiersin.org Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for separating and determining the enantiopurity of these chiral indazole derivatives. frontiersin.org

| Allene Coupling Partner | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 1-phenyl-1-propylallene | 95 | 97 |

| 1-(4-methoxyphenyl)-1-methylallene | 92 | 96 |

| 1-(2-fluorophenyl)-1-methylallene | 95 | 98 |

| 1-(4-bromophenyl)-1-methylallene | 95 | 97 |

| 1-(3-chlorophenyl)-1-methylallene | 95 | 98 |

| 1-(4-(trifluoromethyl)phenyl)-1-methylallene | 95 | 98 |

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation of 5 Methyl 1h Indazol 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectroscopy is fundamental for identifying the types and number of proton and carbon atoms within a molecule.

¹H NMR: The proton NMR spectrum of 5-Methyl-1H-indazol-4-ol is expected to display distinct signals corresponding to each unique proton environment. The aromatic protons on the indazole ring will appear as doublets or triplets in the downfield region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling constants dictated by the positions of the methyl and hydroxyl substituents. The methyl protons will produce a singlet in the upfield region (around δ 2.5 ppm). The hydroxyl (-OH) and amine (-NH) protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum of this compound would show eight distinct signals for each of its unique carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and methyl groups. Quaternary carbons, such as C4, C5, and the two carbons at the ring junction, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | ~8.0 (s) | C3: ~135 |

| OH at C4 | Variable (br s) | C4: ~145 |

| CH₃ at C5 | ~2.4 (s) | C5: ~125 |

| H6 | ~6.8 (d) | C6: ~115 |

| H7 | ~7.2 (d) | C7: ~120 |

| NH at N1 | Variable (br s) | C7a: ~140 |

| C3a: ~122 | ||

| CH₃: ~20 |

Note: These are predicted values based on typical shifts for substituted indazoles and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons at C6 and C7, confirming their adjacent relationship on the benzene (B151609) ring portion of the indazole core. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra. For instance, the proton signal at ~6.8 ppm would show a cross-peak to the carbon signal at ~115 ppm, assigning them to H6 and C6, respectively. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu It is vital for connecting molecular fragments and positioning substituents. For example, the methyl protons (H at C5-CH₃) would show a correlation to the carbon at C5, as well as to the adjacent carbons C4 and C6. The proton at C7 would show correlations to C5 and C3a, helping to piece together the bicyclic ring system. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. ipb.pt For a molecule like this compound, a NOESY spectrum could show a spatial correlation between the methyl protons and the proton at C6, providing further confirmation of their relative positions.

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and behavior of molecules in the solid phase. nih.gov This is particularly important for pharmaceutical compounds, where different solid forms (polymorphs) or amorphous states can have different physical properties. jeol.com

For this compound derivatives, ssNMR can be used to:

Identify and differentiate polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical environments for the nuclei, resulting in different chemical shifts in the ssNMR spectrum. jeol.comrsc.org

Characterize amorphous forms: ssNMR can distinguish between crystalline and amorphous materials, as the latter typically produce broader spectral lines.

Study intermolecular interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) can provide information on hydrogen bonding and other intermolecular interactions that define the crystal lattice. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely overlapping with the N-H stretching vibration of the indazole ring. C-H stretching vibrations for the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. The aromatic ring vibrations of the indazole core would give rise to strong signals in the Raman spectrum. nih.gov The technique is also useful for studying polymorphism, as different crystal lattices can result in shifts in the vibrational frequencies. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3200 - 3600 (broad) | FT-IR |

| N-H Stretch | 3200 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-O Stretch | 1200 - 1300 | FT-IR |

| C-N Stretch | 1180 - 1360 | FT-IR |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov

For this compound (C₈H₈N₂O), the molecular ion peak (M⁺·) would be observed at an m/z corresponding to its molecular weight (148.06). The fragmentation of indazole derivatives under electron ionization (EI) often involves characteristic losses of small neutral molecules. researchgate.net A plausible fragmentation pathway could involve the loss of a hydrogen radical, followed by the elimination of carbon monoxide (CO) from the hydroxyl-bearing ring, or the cleavage of the pyrazole (B372694) ring, leading to characteristic fragment ions. scirp.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places), which allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound, HRMS would confirm the molecular formula C₈H₈N₂O by measuring the exact mass of the molecular ion. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. scielo.br Furthermore, HRMS analysis of fragment ions can help to confirm their elemental compositions, providing strong evidence for proposed fragmentation pathways. thesciencein.org

Table 3: Plausible HRMS Fragmentation for this compound

| m/z (Calculated) | Formula | Plausible Loss from Parent Ion (M⁺·) |

| 148.0637 | [C₈H₈N₂O]⁺· | Molecular Ion |

| 133.0504 | [C₇H₅N₂O]⁺ | Loss of ·CH₃ |

| 120.0558 | [C₇H₆N₂]⁺· | Loss of CO |

| 92.0504 | [C₆H₆N]⁺ | Loss of CO, HCN |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules, including derivatives of this compound. longdom.org This method involves multiple stages of mass analysis, typically where a precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. unt.edu The fragmentation pattern provides a molecular fingerprint that is invaluable for confirming known structures and identifying unknown compounds. windows.net

For indazole derivatives, electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]⁺ in the first stage of analysis. nih.govresearchgate.net Subsequent fragmentation in the collision cell yields characteristic product ions that reveal structural motifs. The fragmentation patterns are highly dependent on the nature and position of substituents on the indazole core. nih.govnih.gov

Common fragmentation pathways observed in indazole-containing compounds include cross-ring cleavages of the pyrazole or pyridazine (B1198779) rings, as well as the loss of small neutral molecules. nih.gov For instance, studies on indazole-3-carboxamides have identified characteristic fragment ions corresponding to the indazole acylium cation (m/z 145.0398) and further fragments related to the core structure. nih.gov Other investigations have detailed the loss of molecules such as ammonia (B1221849) (NH₃), carbon monoxide (CO), or formamide (B127407) (NH₂CHO) from substituted indazoles, providing evidence for specific functional groups. researchgate.net The stability of the resulting fragment ions often dictates the most prominent peaks in the MS/MS spectrum. nih.gov

The table below illustrates a representative fragmentation pattern for a hypothetical derivative of this compound, detailing the precursor ion, the major product ions observed, and the corresponding neutral losses that provide structural information.

Table 1: Representative MS/MS Fragmentation Data for a this compound Derivative Press Cmd or Ctrl and click a link to see it in a new tab.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Inferred Structural Fragment |

| [M+H]⁺ | m/z 147 | R-group | Loss of the substituent group (R) |

| [M+H]⁺ | m/z 132 | (R-group) + CH₃ | Loss of substituent and methyl group |

| [M+H]⁺ | m/z 119 | (R-group) + CO | Loss of substituent and carbonyl group |

| m/z 147 | m/z 119 | CO | Loss of carbonyl group from indazole core |

| m/z 147 | m/z 92 | HCN + CO | Ring fragmentation of the pyrazole moiety |

X-ray Diffraction Analysis for Crystalline Structure and Absolute Configuration

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation and stereochemistry. For derivatives of this compound that can be crystallized, XRD analysis yields detailed information about the crystalline lattice, including the unit cell dimensions, space group, and intermolecular interactions such as hydrogen bonding. nih.govmdpi.com

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. mdpi.com

Studies on various indazole derivatives have successfully employed X-ray crystallography to confirm their proposed structures. nih.govresearchgate.net For example, the analysis of (1H-indazol-1-yl)methanol derivatives provided the first X-ray confirmed structures for this class of compounds, detailing critical torsion angles. nih.govacs.org Similarly, the crystal structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide revealed a monoclinic crystal system and a dihedral angle of 50.11 (7)° between the indazole system and the benzene ring. nih.gov This level of detail is crucial for understanding structure-activity relationships.

The crystallographic data obtained for a related indazole derivative, as shown in the table below, serves as a concrete example of the detailed structural parameters that can be obtained through this technique.

Table 2: Example Crystallographic Data for an Indazole Derivative (4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide) nih.gov Press Cmd or Ctrl and click a link to see it in a new tab.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅N₃O₃S |

| Molecular Weight | 317.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1069 (3) |

| b (Å) | 13.6178 (3) |

| c (Å) | 10.8530 (2) |

| β (°) | 90.777 (2) |

| Volume (ų) | 1493.60 (6) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

Structure Activity Relationship Sar Studies and Pharmacophore Development for Indazole Based Ligands Derived from 5 Methyl 1h Indazol 4 Ol

Systematic Exploration of Substituent Effects on Biological Activity.acs.orgnih.gov

The indazole core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated as potent inhibitors for a variety of biological targets, including protein kinases. acs.orgcaribjscitech.com Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the indazole ring influence target binding and biological function. nih.gov

Modifications at the Indazole Ring Positions and Their Impact on Potency and Selectivity (e.g., N-1, C-3, C-4, C-5, C-6, C-7).acs.orgnih.gov

Systematic modification of the indazole ring has yielded significant insights into the requirements for potent and selective ligand binding.

N-1 Position: The N-1 position of the indazole ring is frequently substituted to modulate pharmacokinetic properties and target engagement. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, N-1 meta-substituted benzyl (B1604629) groups carrying an α-amino-3-[(methylamino)acyl] moiety were found to be the most potent. acs.org The nature of the substituent at this position is critical, with studies on YC-1 derivatives showing that fluoro or cyano substitutions at the ortho-position of an N-1 benzyl ring led to enhanced inhibitory activity.

C-3 Position: The C-3 position is a key vector for introducing substituents that can interact with the target protein. In the pursuit of IDO1 enzyme inhibitors, it was found that a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position played a crucial role in achieving strong inhibitory activity. nih.gov Similarly, for inhibitors of pan-Pim kinases, modifications to moieties attached to the C-3 position were part of a systematic optimization strategy.

C-4 Position: The C-4 position is sensitive to substitution, with hydroxyl- or methoxy-containing groups being identified as potent substituents in a series of CCR4 antagonists. acs.org This highlights the potential for hydrogen bonding interactions at this position. The structure-activity relationships for this position are critical, as it is adjacent to the key 5-methyl group in the parent scaffold. nih.gov

C-5, C-6, and C-7 Positions: SAR studies on CCR4 antagonists indicated that only small groups were tolerated at the C-5, C-6, and C-7 positions, with C-6 analogues being generally preferred. acs.org However, for other targets, substitutions at these positions can be beneficial. For example, the introduction of a fluorine atom at the C-6 position of certain 1H-indazol-3-amine derivatives resulted in improved enzymatic activity and cellular potency against FGFR1/2 kinases. acs.org This demonstrates the target-dependent nature of SAR at these positions.

The following table summarizes the general impact of substitutions at various positions on the indazole ring based on reported SAR studies.

| Position | Substituent Type | General Impact on Activity | Target Class Example |

| N-1 | Substituted Benzyl Groups | Potency Modulation | CCR4 Antagonists |

| C-3 | Carbohydrazide Moieties | Crucial for Inhibition | IDO1 Inhibitors |

| C-4 | Hydroxyl, Methoxy | Increased Potency | CCR4 Antagonists |

| C-5 | Small Groups | Tolerated, larger groups may decrease activity | CCR4 Antagonists |

| C-6 | Small Groups, Fluorine | Generally preferred; can improve potency | CCR4, FGFR Kinases |

| C-7 | Small Groups | Tolerated, larger groups may decrease activity | CCR4 Antagonists |

Role of the 5-Methyl and 4-Hydroxyl Groups in Ligand-Target Recognition and Binding Affinity.acs.org

The specific contributions of the 5-methyl and 4-hydroxyl groups of the 5-Methyl-1H-indazol-4-ol scaffold are critical for its interaction with biological targets.

5-Methyl Group: The methyl group at the C-5 position contributes to the lipophilicity of the molecule and can engage in van der Waals or hydrophobic interactions within the target's binding pocket. While SAR studies on some indazole series suggest that only small groups are well-tolerated at the C-5 position, the methyl group is often a favorable substituent. acs.org Even minor changes in the size of an alkyl substituent can significantly affect the biological profile of a compound series. The 5-methyl group can influence the conformational preferences of the indazole ring system and may also serve as a metabolic soft spot, the modification of which could be a strategy for improving metabolic stability.

Lead Optimization Strategies Based on SAR Data.

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a drug candidate. nih.gov The SAR data derived from systematic modifications of the this compound scaffold provide the foundation for these optimization strategies.

Once the key interactions and tolerated/required substituents at each position of the indazole ring are identified, medicinal chemists can employ several strategies:

Potency Enhancement: By introducing or modifying functional groups that form strong interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, as suggested by SAR. For example, if SAR indicates a hydrogen bond acceptor is beneficial at C-3, various groups with this property would be synthesized and tested. nih.gov

Selectivity Improvement: SAR data can reveal substituents that confer selectivity for the desired target over off-targets. This often involves exploiting differences in the amino acid residues of the binding sites between different proteins.

The optimization of a series of indazole amide-based kinase inhibitors, for example, relied on a structure-guided and knowledge-based design approach, where SAR data informed each successive round of chemical synthesis and biological testing.

Pharmacophore Modeling and Design of Novel Analogues.chemimpex.com

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net For indazole-based ligands, a pharmacophore model can be generated based on the SAR of a series of active compounds.

A typical pharmacophore model for an indazole-based kinase inhibitor might include:

Hydrogen Bond Acceptor/Donor: Corresponding to the nitrogen atoms of the pyrazole (B372694) ring or key substituents like the 4-hydroxyl group.

Hydrophobic/Aromatic Feature: Representing the benzene (B151609) portion of the indazole core and potentially the 5-methyl group.

Additional Features: Based on substituents at positions like N-1 and C-3 that are shown to be critical for activity.

For example, a pharmacophore model for indazole-based estrogen receptor alpha (ERα) inhibitors was developed and consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interaction points. caribjscitech.com Once validated, this model serves as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. It also guides the rational design of new analogues by ensuring that proposed modifications retain the essential pharmacophoric features while exploring new chemical space to improve properties.

Ligand Efficiency and Lipophilic Efficiency Assessments in Drug Discovery.

In modern drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively.

Ligand Efficiency (LE): This metric normalizes binding affinity (often expressed as Gibbs free energy, ΔG) by the number of non-hydrogen atoms (heavy atoms, HA) in the molecule (LE = -ΔG / HA). It essentially measures the binding energy per atom. A higher LE value is desirable, as it indicates that the compound achieves its potency efficiently, without excessive size. For fragment-based drug discovery, an LE of >0.3 is often considered a good starting point.

Lipophilic Efficiency (LLE or LiPE): This metric relates potency (as pIC50 or pKi) to lipophilicity (logP or logD) (LLE = pIC50 - logP). LLE is a valuable tool for guiding lead optimization, as it helps to avoid the trap of increasing potency simply by increasing lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. An LLE value between 5 and 7 is often targeted for drug candidates.

For indazole-based drug discovery programs, these metrics are crucial. For instance, a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs) were noted to have excellent ligand efficiencies ranging from 0.30 to 0.48. Assessing LE and LLE throughout the optimization process helps ensure that the final compounds are not just potent but also possess drug-like properties, a concept that helps avoid "molecular obesity".

Biological and Pharmacological Significance of 5 Methyl 1h Indazol 4 Ol Derived Compounds in Drug Discovery and Development

Therapeutic Applications of Indazole Scaffolds

The versatility of the indazole ring system has led to its incorporation into numerous therapeutic agents, several of which are commercially successful drugs. mdpi.comnih.gov The ability to modify the scaffold at various positions enables the development of compounds with high potency and selectivity for specific biological targets. nih.gov This has resulted in a broad spectrum of applications for indazole-derived compounds in modern medicine. nih.govnih.gov

Anti-inflammatory Agents

Indazole derivatives are well-established as potent anti-inflammatory agents. nih.govmdpi.comnih.gov Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Benzydamine and Bendazac feature the 1H-indazole core, highlighting the scaffold's importance in this therapeutic class. mdpi.com Research has shown that the anti-inflammatory effects of indazole compounds may be mediated through multiple mechanisms. One key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com Studies have demonstrated that various indazole derivatives can significantly inhibit COX-2, with some compounds showing IC50 values in the micromolar range. nih.gov

Beyond COX-2 inhibition, these compounds have been found to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and to exhibit free radical scavenging activity, which also contributes to their anti-inflammatory profile. nih.gov A more recent discovery has identified certain 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives as potent agonists of the Aryl Hydrocarbon Receptor (AHR). nih.gov Activation of the AHR pathway by these compounds helps to regulate immune responses, and has shown efficacy in alleviating psoriasis-like skin lesions in preclinical models, indicating a novel mechanism for the anti-inflammatory action of indazole scaffolds. nih.gov

| Compound Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| General Indazoles | Cyclooxygenase-2 (COX-2) | Inhibition with IC50 values ranging from 12.32–23.42 μM | nih.gov |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | Maximum COX-2 inhibition among tested indazoles | nih.gov |

| 2H-Indazole Derivatives (e.g., Compounds 18, 21, 23, 26) | Cyclooxygenase-2 (COX-2) | In vitro inhibitory activity against human COX-2 | mdpi.com |

| 5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one (24e) | Aryl Hydrocarbon Receptor (AHR) Agonist | EC50 value of 0.015 µM against AHR; alleviates psoriasis-like skin lesions | nih.gov |

Anticancer and Antitumor Therapeutics

The indazole scaffold is a cornerstone in the development of modern anticancer therapies, particularly in the domain of protein kinase inhibitors. researchgate.netnih.govrsc.org Several indazole-based drugs, including Axitinib, Pazopanib, and Niraparib, are approved for the treatment of various cancers, such as renal cell carcinoma and ovarian cancer. researchgate.netnih.govmdpi.com These agents primarily function by targeting protein kinases that are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). rsc.org

Indazole derivatives have been designed to inhibit a wide array of tyrosine and serine/threonine kinases. rsc.org Notable targets include:

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) , which are critical for angiogenesis. mdpi.com Pazopanib is a multi-kinase inhibitor active against these receptors. researchgate.net

Fibroblast Growth Factor Receptors (FGFRs) , with some derivatives showing potent enzymatic inhibition (IC50 = 2.9 nM) and cellular activity (IC50 = 40.5 nM). mdpi.com

Anaplastic Lymphoma Kinase (ALK) , targeted by the drug Entrectinib.

c-Kit and FMS-like tyrosine kinase 3 (FLT3) , which are involved in various hematological malignancies. nih.gov

Mitogen-activated protein kinase 1 (MAPK1) , a key component of the MAPK signaling pathway that is often dysregulated in cancer. mdpi.com

The mechanism of action for many of these inhibitors involves binding to the ATP-binding pocket of the kinase, often in a specific conformation known as the "DFG-out" state, which locks the enzyme in an inactive form. mdpi.comnih.gov

| Compound/Drug | Primary Kinase Target(s) | Therapeutic Indication | Reference |

|---|---|---|---|

| Axitinib | VEGFRs | Renal Cell Carcinoma | researchgate.netnih.gov |

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | researchgate.netmdpi.com |

| Niraparib | PARP | Ovarian, Fallopian Tube, Peritoneal Cancer | nih.govmdpi.com |

| Entrectinib | ALK, ROS1, TRK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | |

| Compound 99 (1H-indazol-3-amine derivative) | FGFR1 | Preclinical (IC50 = 2.9 nM) | mdpi.com |

| Compound 133 (Multi-target inhibitor) | VEGFR-2, Tie-2, EphB4 | Preclinical (IC50 values of 3.45, 2.13, and 4.71 nM, respectively) | mdpi.com |

Antimicrobial and Antifungal Compounds

Derivatives of the indazole scaffold have demonstrated notable activity against a range of microbial and fungal pathogens. nih.govmdpi.comnih.govnih.gov Research has identified indazole compounds with inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. nih.govnih.govresearchgate.net Antifungal activity has also been observed, particularly against pathogenic yeasts like Candida albicans and Candida glabrata. mdpi.comnih.gov

One of the identified mechanisms for the antibacterial action of these compounds is the inhibition of bacterial DNA gyrase B, an essential enzyme involved in DNA replication, making it an attractive target for novel antibiotic development. acs.orgeurekaselect.com Furthermore, certain 2H-indazole derivatives have shown potent antiprotozoal activity against intestinal and vaginal pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being significantly more active than the reference drug metronidazole. mdpi.com The broad-spectrum antimicrobial potential of the indazole scaffold makes it a valuable starting point for the development of new anti-infective agents. nih.govresearchgate.net

| Compound Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, E. coli, Candida albicans | Dominant in vitro antimicrobial activity | nih.gov |

| Indazole Derivative 5 | S. aureus, S. epidermidis | Good inhibitory profile (MIC values 64-128 µg/mL) | nih.gov |

| Substituted Indazoles (I5, I9, I13) | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | Significant inhibition of bacterial growth (MIC = 50 µg/mL) | eurekaselect.com |

| 2,3-diphenyl-2H-indazole (Compound 18) | Giardia intestinalis | 12.8 times more active than metronidazole | mdpi.com |

| 2,3-diphenyl-2H-indazole (Compounds 18, 23) | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com |

Antiviral Agents (e.g., Anti-HIV, SARS-CoV-2)

The indazole core structure has been identified in compounds possessing antiviral properties, including activity against Human Immunodeficiency Virus (HIV) and the influenza virus. nih.govmdpi.comnih.gov The development of indazole derivatives as anti-HIV agents has been an area of active research. mdpi.com More specifically, certain indazole derivatives have been investigated for their ability to inhibit the influenza virus. google.comgoogle.com One proposed mechanism of action against influenza involves the inhibition of phosphoinositide 3'OH kinase isoform delta (PI3Kδ). google.com Viruses, including influenza, often activate the PI3K pathway to prevent host cell death and co-opt the cell's machinery for replication. google.com By inhibiting PI3Kδ, these compounds can interfere with the viral life cycle. Additionally, novel chemotypes based on the indazole structure, such as pyrrolo[2,3-e]indazole, have been identified as promising dual inhibitors of both influenza A virus and pneumococcal neuraminidases, which could disrupt the lethal synergism between these two pathogens. nih.gov

Modulators of Central Nervous System (CNS) Activity (e.g., PDE10A inhibitors, CGRP antagonists, 5-HT2 receptor agonists, antidepressant traits)

Indazole-based compounds have emerged as significant modulators of CNS targets, with applications in treating a range of neurological and psychiatric disorders. acs.org Notably, 5-Methyl-1H-indazol-4-ol itself is a key intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, which are used in the treatment of multiple sclerosis. chemshuttle.com

PDE10A Inhibitors: Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum, a brain region critical for cognition and movement control. nih.govwikipedia.org Inhibition of PDE10A is being investigated as a potential treatment for schizophrenia and other psychotic disorders. nih.govnih.gov Several indazole and pyrimido[1,2-b]indazole derivatives have been developed as potent and selective PDE10A inhibitors. nih.govfrontiersin.org

CGRP Antagonists: Calcitonin gene-related peptide (CGRP) receptor antagonists, known as "gepants," are a class of drugs effective for the acute treatment of migraines. drugs.comwikipedia.org Indazole-containing compounds, such as BMS-742413, have been discovered as highly potent CGRP receptor antagonists, designed to offer rapid onset of action. nih.govnih.gov

5-HT2 Receptor Agonists: Serotonin (B10506) 2A (5-HT2A) receptor agonists are the pharmacological basis for classic psychedelic compounds and are being investigated for their therapeutic potential in treating depression, anxiety, and other mental illnesses. semanticscholar.orgacs.org Indazole-ethanamines have been developed as potent 5-HT2 agonists, acting as bioisosteres of traditional indole-based tryptamines. semanticscholar.org For instance, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist (EC50 = 42.7 nM) with potential applications in treating ocular hypertension. acs.orgnih.gov

Antidepressant Traits: The modulation of serotonin receptors by indazole derivatives also links them to potential antidepressant and anxiolytic effects. mdpi.comresearchgate.net By targeting various serotonin receptor subtypes, these compounds can influence mood and emotional responses, making them promising candidates for the development of novel antidepressant therapies. acs.orgbiorxiv.org

Target Engagement and Mechanism of Action Studies

The broad pharmacological profile of indazole-derived compounds is a direct result of their ability to engage a diverse set of biological targets with high affinity and specificity. The core scaffold serves as a versatile template that can be chemically modified to optimize interactions within the binding sites of various proteins, including enzymes and receptors. mdpi.comnih.gov

In the realm of anti-inflammatory action, target engagement studies have confirmed that indazole derivatives directly inhibit the enzymatic activity of COX-2. nih.govmdpi.com Molecular docking studies suggest a binding mode similar to that of known COX-2 inhibitors like rofecoxib. mdpi.com Furthermore, compounds designed to treat psoriasis engage the Aryl Hydrocarbon Receptor (AHR), a ligand-dependent transcription factor, leading to the regulation of immune-related gene expression. nih.gov

For anticancer therapeutics, the primary mechanism involves the inhibition of protein kinases. rsc.org Structure-based drug design has enabled the development of indazole derivatives that target the ATP-binding pocket of kinases like VEGFR, FGFR, and ALK. mdpi.commdpi.com Kinome-wide screening has revealed that some of these compounds can bind to a broad range of kinases, while others are highly selective. nih.gov For example, 3-amino-1H-indazol-6-yl-benzamides were specifically designed to target the inactive "DFG-out" conformation of the kinase activation loop, a strategy that enhances inhibitor selectivity. nih.gov

The antimicrobial effects of indazoles have been linked to the inhibition of essential bacterial enzymes. Docking studies have shown favorable hydrogen bond interactions between indazole derivatives and the active site of DNA gyrase B, disrupting its function and leading to bacterial cell death. acs.orgeurekaselect.com

In the CNS , indazole derivatives achieve their effects by precisely targeting key signaling proteins. PDE10A inhibitors bind to the catalytic site of the phosphodiesterase enzyme, preventing the breakdown of cyclic nucleotides (cAMP and cGMP) and thereby modulating neuronal signaling in the striatum. nih.govnih.gov CGRP antagonists act by blocking the CGRP receptor, preventing the binding of the CGRP neuropeptide, which is known to be a key mediator of migraine pain. drugs.comnih.gov Similarly, indazole-based 5-HT2A agonists engage the orthosteric binding pocket of the serotonin receptor, sometimes through specific interactions like halogen bonding, to elicit their downstream signaling effects. semanticscholar.org

Enzyme Inhibition Profiles

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of various enzymes implicated in pathological processes, particularly in oncology and neurodegenerative diseases. The indazole core serves as a versatile pharmacophore for designing potent and selective enzyme inhibitors.

Enhancer of Zeste Homolog 1/2 (EZH1/2): Dual inhibition of EZH1 and EZH2, catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), is a promising strategy for treating certain cancers, including MLL-rearranged leukemia. nih.govnih.gov While specific derivatives of this compound are not detailed, related indazole-containing compounds like UNC1999 have been identified as potent, selective, and orally bioavailable dual EZH1/2 inhibitors. nih.govresearchgate.net UNC1999 inhibits EZH2 with an IC50 of less than 10 nM and EZH1 with an IC50 of 45 nM. nih.gov This dual inhibition leads to a more profound suppression of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) compared to EZH2-selective inhibitors. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers, making FGFRs attractive therapeutic targets. Numerous 1H-indazole derivatives have been developed as potent FGFR inhibitors. researchgate.netresearchgate.net For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles yielded a potent FGFR1 inhibitor with an IC50 value of 69.1 nM. researchgate.net Further optimization of the indazole scaffold led to the discovery of compound 9u , which demonstrated exceptional inhibitory activity against FGFR1 with an IC50 of 3.3 nM. nih.gov Another derivative, 10h , showed nanomolar activities against FGFR1, FGFR2, and FGFR3 with IC50 values of 46, 41, and 99 nM, respectively. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme overexpressed in many tumors. nih.gov It catalyzes the rate-limiting step in tryptophan catabolism, leading to immune tolerance. researchgate.netnih.gov A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for IDO1 and Tryptophan 2,3-dioxygenase (TDO) inhibition. nih.gov Compound 35 from this series was identified as a potent dual inhibitor, displaying an IC50 of 0.74 µM for IDO1 in an enzymatic assay. nih.gov Other 3-substituted 1H-indazoles have also shown potent IDO1 inhibition, with compounds 121 and 122 having IC50 values of 720 nM and 770 nM, respectively. nih.gov

Monoamine Oxidase B (MAO-B): Selective inhibition of MAO-B is a validated strategy for treating Parkinson's disease, as it reduces the metabolism of dopamine (B1211576) in the brain. nih.govmdpi.com N1-methylated indazole-5-carboxamides have been identified as a class of highly potent, selective, reversible, and competitive MAO-B inhibitors with subnanomolar potency (pIC50 >8.8). nih.gov These compounds also exhibit improved water solubility and the ability to penetrate the brain. nih.gov

Phosphoinositide-Dependent Kinase 1 (PDK1): Substituted 4-(1H-indol-6-yl)-1H-indazoles have been synthesized as potential inhibitors of PDK1, a key kinase in the PI3K signaling pathway. researchgate.net

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are important anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov While many heterocyclic compounds have been explored as COX-2 inhibitors, specific data on this compound derivatives is limited in the provided context. However, research has shown that some novel dexketoprofen (B22426) amide derivatives, which are not indazoles, exhibit significant COX-2 inhibition while showing low activity against COX-1. researchgate.net Similarly, extracts from Scutellaria salviifolia have demonstrated high inhibitory effects on COX-2. mdpi.com

Information regarding the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) , Phosphodiesterase 10A (PDE10A) , and Soluble Guanylate Cyclase by this compound derivatives was not prominently available in the search results.

| Compound/Series | Target Enzyme | Inhibition (IC50) |

|---|---|---|

| UNC1999 | EZH1 | 45 nM |

| UNC1999 | EZH2 | <10 nM |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 69.1 nM |

| Compound 9u | FGFR1 | 3.3 nM |

| Compound 10h | FGFR1 | 46 nM |

| Compound 10h | FGFR2 | 41 nM |

| Compound 10h | FGFR3 | 99 nM |

| Compound 35 (4,6-substituted-1H-indazole) | IDO1 | 0.74 µM |

| Compound 35 (4,6-substituted-1H-indazole) | TDO | 2.93 µM |

| Compound 121 (3-substituted 1H-indazole) | IDO1 | 720 nM |

| Compound 122 (3-substituted 1H-indazole) | IDO1 | 770 nM |

| N1-methylated indazole-5-carboxamides | MAO-B | Subnanomolar |

Receptor Binding and Allosteric Modulation

The structural framework of this compound is also amenable to the development of compounds that interact with G protein-coupled receptors (GPCRs), which are crucial targets in various therapeutic areas.

Calcitonin Gene-Related Peptide (CGRP) Receptors: CGRP receptor antagonists are effective in the acute treatment of migraine. nih.gov The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov A potent and selective small-molecule CGRP receptor antagonist, BMS-742413 , incorporates a 7-methyl-1H-indazol-5-yl moiety. nih.gov This compound demonstrates a high affinity for the human CGRP receptor and was developed for intranasal delivery to provide rapid onset of action. nih.gov

There is currently no available information regarding the binding or modulation of 5-HT2 receptors or CCR4 by compounds derived from this compound.

Cellular Pathway Perturbation and Downstream Effects

Beyond direct enzyme or receptor interaction, indazole derivatives can modulate cellular signaling pathways, leading to significant downstream effects. One such example involves the Aryl Hydrocarbon Receptor (AHR) pathway. AHR is a ligand-dependent transcription factor involved in regulating immune responses, including the balance of Th17/22 and Treg cells. nih.govresearchgate.net

A class of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives has been identified as novel AHR agonists. nih.gov The most active compound, 24e , exhibited an EC50 value of 0.015 µM for AHR activation. Mechanistic studies confirmed that compound 24e activates the AHR pathway, leading to the regulated expression of its downstream target gene, CYP1A1. nih.govresearchgate.net

Preclinical Assessment of Efficacy and Selectivity

The therapeutic potential of this compound derivatives is further substantiated through rigorous preclinical evaluations using both in vitro and in vivo models.

In Vitro Cell-Based Assays

In vitro assays are fundamental for determining the cellular potency and selectivity of new chemical entities.

Antiproliferative Evaluation: Indazole derivatives have demonstrated significant antiproliferative activity across various cancer cell lines. The potent FGFR1 inhibitor, compound 9u , inhibited cellular activity with an IC50 of 468.2 nM. nih.gov The pan-FGFR covalent inhibitor 10h strongly suppressed the proliferation of NCI-H520 lung cancer cells, as well as SNU-16 and KATO III gastric cancer cells, with IC50 values of 19 nM, 59 nM, and 73 nM, respectively. nih.gov Furthermore, 1H-benzo[f]indazole-4,9-dione derivatives conjugated with amino acids showed significant antiproliferative activity against KATO-III and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 25.5 to 432.5 µM. nih.gov

Enzyme Inhibition Assays in Cellular Context: The activity of indazole-based enzyme inhibitors is often confirmed in cell-based assays. The dual IDO1/TDO inhibitor, compound 35 , inhibited IDO1 in HeLa cells with an IC50 of 1.37 µM and TDO in A172 cells with an IC50 of 7.54 µM. nih.gov Western blot analysis further showed that this compound significantly decreased INFγ-induced IDO1 expression in a concentration-dependent manner. nih.gov

| Compound | Target/Assay | Cell Line | Activity (IC50) |

|---|---|---|---|

| Compound 9u | Antiproliferative | - | 468.2 nM |

| Compound 10h | Antiproliferative | NCI-H520 (Lung) | 19 nM |

| Compound 10h | Antiproliferative | SNU-16 (Gastric) | 59 nM |

| Compound 10h | Antiproliferative | KATO III (Gastric) | 73 nM |

| 1H-benzo[f]indazole-4,9-dione derivatives | Antiproliferative | KATO-III / MCF-7 | 25.5 - 432.5 µM |

| Compound 35 | IDO1 Inhibition | HeLa | 1.37 µM |

| Compound 35 | TDO Inhibition | A172 | 7.54 µM |

In Vivo Pharmacological Models and Animal Studies

In vivo studies are crucial for validating the therapeutic efficacy of drug candidates in a physiological context.

Oncology Models: The dual IDO1/TDO inhibitor, compound 35 , was evaluated in a CT26 colon carcinoma xenograft mouse model. The study demonstrated that this 1H-indazole derivative possessed in vivo antitumor activity, highlighting its potential for cancer immunotherapy. nih.gov

Inflammation and Autoimmune Models: The therapeutic potential of indazole derivatives extends beyond oncology. In an imiquimod (B1671794) (IMQ)-induced psoriasis-like skin lesion mouse model, topical administration of the AHR agonist 24e was shown to substantially alleviate the psoriatic symptoms. nih.govresearchgate.net This demonstrates the potential of targeting the AHR pathway with indazole derivatives for treating inflammatory skin conditions.

Pharmacodynamic Models: The in vivo activity of the CGRP receptor antagonist BMS-742413 was assessed in a primate model. The compound showed a robust, dose-dependent inhibition of CGRP-induced increases in facial blood flow in marmosets, confirming its potent antagonist activity at the target receptor in vivo. nih.gov

Future Perspectives and Research Trajectories for 5 Methyl 1h Indazol 4 Ol in Chemical Biology

Advancements in Green Chemistry Approaches for Indazole Synthesis

The synthesis of indazole derivatives has traditionally involved methods that are often time-consuming and environmentally taxing. researchgate.net Recognizing these limitations, the field is progressively shifting towards green chemistry, emphasizing the development of eco-friendly, efficient, and sustainable synthetic protocols. samipubco.com

Recent advancements focus on several key areas:

Novel Catalysts: Researchers are exploring the use of natural, green, and efficient catalysts. For instance, one study demonstrated the synthesis of bioactive 1H-indazoles using lemon peel powder as a catalyst under ultrasound irradiation, resulting in good yields in a short time. researchgate.net Another approach involves using sustainable heterogeneous copper oxide nanoparticles supported on activated carbon for the synthesis of 2H-indazoles. acs.org

Green Solvents: The use of environmentally benign solvents is a critical aspect of green synthesis. Polyethylene glycol (PEG-400) has been successfully used as a green solvent for the one-pot, three-component reaction to synthesize 2H-indazoles. acs.orgorganic-chemistry.org Similarly, Dimethyl sulfoxide (B87167) (DMSO) has been employed in conjunction with natural catalysts. researchgate.net

Energy Efficiency: Ultrasound irradiation is being utilized to accelerate reactions, reducing reaction times and energy consumption compared to conventional heating methods. researchgate.net

These green approaches not only reduce the environmental impact of chemical synthesis but also offer economic benefits through reduced reaction times and the use of cheaper, renewable materials. samipubco.com

Table 1: Comparison of Green Synthesis Methods for Indazoles

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Ultrasound-assisted Synthesis | Lemon Peel Powder | DMSO | Fast reaction, good yield, natural catalyst researchgate.net |

| Nanoparticle Catalysis | Copper Oxide Nanoparticles (CuO@C) | PEG-400 | Heterogeneous catalyst, ligand-free, base-free acs.org |

| One-Pot, Three-Component Reaction | Copper(I) oxide nanoparticles | PEG 300 | High efficiency, use of green solvent organic-chemistry.org |

| Grinding Protocol | Ammonium Chloride (NH4Cl) | Ethanol (EtOH) | Mild conditions, high yield, short reaction time samipubco.com |

Exploration of Novel Biological Targets for Indazole-Based Modulators beyond Current Applications

Indazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govresearchgate.net While many current drugs target well-established pathways like kinase signaling, future research is aimed at identifying and validating novel biological targets for these versatile scaffolds. rsc.orgnih.gov 5-Methyl-1H-indazol-4-ol itself is a key intermediate in making sphingosine-1-phosphate receptor modulators. chemshuttle.com

The exploration of new targets for indazole-based compounds is expanding into several therapeutic areas:

Oncology: Beyond established kinase inhibitors like Pazopanib and Axitinib, research is focused on targets such as indoleamine-2,3-dioxygenase1 (IDO1), proviral integration site MuLV (Pim) kinases, Aurora kinases, and hypoxia-inducible factor-1 (HIF-1). nih.govresearchgate.net These targets are involved in cancer metabolism, immune evasion, and cell cycle regulation, offering new avenues for cancer therapy. nih.govresearchgate.net

Inflammatory and Immune Diseases: The aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in regulating immune balance, has emerged as a potential target for treating psoriasis. nih.govresearchgate.net Recently, a new class of AHR agonists based on an indazole methylene-2-thioxoimidazolidin-4-one scaffold was discovered, with lead compounds showing promise in mouse models of psoriasis. nih.gov

Cardiovascular Diseases: Indazole derivatives are being investigated for their potential in treating cardiovascular conditions. nih.gov For example, ARRY-371797, a p38α selective kinase inhibitor, has been tested in humans for LMNA-related dilated cardiomyopathy. nih.gov Other compounds have shown effects on platelet aggregation and vascular contraction. nih.gov

Infectious Diseases: The indazole nucleus is being explored for developing new treatments against various pathogens. nih.gov Derivatives have shown potential as antileishmanial agents by targeting enzymes like trypanothione (B104310) reductase in the parasite. nih.gov

The structural versatility of the indazole ring allows for fine-tuning of its properties to achieve high affinity and selectivity for a diverse range of biological targets, making it a privileged scaffold in drug discovery. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Indazole Derivatives

The traditional drug discovery process is lengthy and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies that can significantly accelerate and improve the efficiency of developing new drugs, including indazole derivatives. nih.govijettjournal.org

AI and ML can be integrated into various stages of the drug discovery pipeline:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel drug targets, moving beyond the traditional targets for indazoles. premierscience.com

High-Throughput Virtual Screening: Machine learning models, such as graph neural networks and transformer models, can predict the properties and biological activity of millions of virtual compounds. astrazeneca.com This allows for the rapid screening of large chemical libraries to identify promising indazole-based hits, reducing the time and cost associated with physical screening. premierscience.com

Predictive Modeling (ADMET): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. astrazeneca.com By identifying potential liabilities early in the process, researchers can prioritize compounds with more favorable drug-like properties, increasing the chances of clinical success.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. jsr.org These models can be trained on known active indazole derivatives to generate novel structures with potentially improved potency, selectivity, and safety profiles.

By combining the expertise of pharmaceutical scientists with the analytical power of AI, the discovery and optimization of novel indazole-based therapeutics can be significantly streamlined. nih.gov

Translational Potential into Clinical Development for Promising Lead Compounds

The indazole scaffold is not merely a subject of academic interest; it is a clinically validated pharmacophore present in numerous approved drugs and compounds undergoing clinical trials. researchgate.netresearchgate.net This track record highlights the significant translational potential of promising new indazole derivatives discovered in preclinical research.

Several indazole-based drugs are currently on the market, demonstrating the scaffold's success:

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used for the treatment of renal cell carcinoma. mdpi.combldpharm.com

Pazopanib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma. nih.govmdpi.com

Niraparib: An inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, used in the treatment of ovarian and other cancers. nih.govmdpi.com

Entrectinib: An inhibitor of TRK, ROS1, and ALK kinases, used to treat certain types of solid tumors with specific genetic fusions. researchgate.netmdpi.com

Furthermore, a significant number of indazole-based compounds are in various phases of clinical trials for a range of diseases, underscoring the ongoing interest and investment in this chemical class. nih.govmdpi.com At least 43 indazole-based therapeutic agents have been reported to be in clinical application or trials. researchgate.netmdpi.com The success of these compounds provides a strong foundation and a clear regulatory path for future indazole derivatives, including those originating from scaffolds like this compound, to progress from the laboratory to clinical application.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-1H-indazol-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of substituted phenylhydrazides or condensation reactions using catalysts like CuI in PEG-400/DMF solvent systems. For example, CuI-mediated azide-alkyne cycloaddition (CuAAC) under nitrogen atmosphere at room temperature for 12 hours yields indazole derivatives with moderate efficiency (30% yield) . Optimization may include solvent selection (e.g., ethanol for reflux) and purification via silica gel chromatography or recrystallization from DMF/EtOH mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., δ 8.62 ppm for indazole protons in DMSO-d6) .

- HRMS : Validate molecular weight (e.g., FAB-HRMS m/z 335.1512 [M+H]+) .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve hydrogen bonding and crystal packing .

Q. How can purity and stability of this compound be ensured during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor stability via TLC (e.g., Rf 0.49 in 70:30 EtOAc/hexanes) and periodic NMR validation. Avoid prolonged exposure to polar aprotic solvents like DMF, which may induce decomposition .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in unit cell parameters or hydrogen bonding networks often arise from twinning or solvent effects. Use SHELXD for structure solution and SHELXL for refinement against high-resolution data. For ambiguous cases, cross-validate with DFT-calculated molecular electrostatic potential (MEP) maps .

Q. What strategies address discrepancies in pharmacological activity data for this compound analogs?

- Methodological Answer :

- Dose-response studies : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Longitudinal analysis : Track outcomes over multiple time points (e.g., 1 week vs. 1 year) to distinguish short-term efficacy from long-term toxicity .

- Meta-analysis : Systematically aggregate data using databases like PubMed, applying inclusion/exclusion criteria (e.g., ≥90% purity, in vitro validation) to reduce bias .

05 文献检索Literature search for meta-analysis02:58

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

- Methodological Answer :

- Catalyst screening : Compare CuI, Pd(PPh₃)₄, or organocatalysts in PEG-400/DMF vs. ethanol.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to <1 hour, improving yield to >50% .

- Byproduct profiling : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (e.g., 1.2:1 azide:alkyne ratio) .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map Fukui indices for electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the indazole core’s hydrogen-bonding capacity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Apparent contradictions often stem from polymorphic forms or hydrate formation. Characterize solid-state forms via PXRD and DSC. For solubility assays, pre-equilibrate solvents with excess compound for 24 hours and quantify via UV-Vis (λmax ~270 nm) .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize critical parameters (e.g., temperature, pH, catalyst loading).

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progression in real time .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (CuAAC) | 30% (crude), 95% after purification | |

| Melting Point | 120°C (isopropyl alcohol recrystallized) | |

| Solubility in DMSO | >50 mg/mL | |

| HRMS (m/z) | 335.1512 [M+H]+ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.